tert-Butyl 2-(aminooxy)acetate (CAS 56834-02-7) is a specialized bifunctional linker featuring a highly nucleophilic aminooxy group and an acid-labile tert-butyl ester. This structural configuration is specifically engineered for chemoselective oxime or nitrone ligation followed by orthogonal carboxylic acid deprotection. Unlike zwitterionic, unprotected aminooxy acids, this compound is highly lipophilic and soluble in standard organic solvents (DCM, DMF, THF), facilitating homogeneous phase reactions and straightforward silica gel purification of intermediates. It serves as a critical building block in modern bioconjugation, PROTAC linker assembly, and complex peptide synthesis where precise control over the sequence of functional group activation is required to preserve sensitive molecular payloads[1].
Generic substitution with unprotected aminooxyacetic acid (AOA) introduces severe solubility mismatches in organic synthesis and risks premature side-reactions at the free carboxylic acid during activation steps. Substituting with methyl or ethyl 2-(aminooxy)acetate requires harsh basic hydrolysis (e.g., LiOH or NaOH) to unmask the acid, which frequently degrades base-sensitive payloads such as epimerization-prone peptides, delicate fluorophores, or ester-containing PROTAC warheads. Furthermore, utilizing Boc-aminooxyacetic acid reverses the functional polarity of the linker, forcing an 'amide-first, oxime-second' synthetic sequence that is fundamentally incompatible with workflows designed to functionalize aldehyde-bearing substrates prior to protein or peptide coupling[1].
When synthesizing complex conjugates, the method of unmasking the carboxylic acid dictates the survival of the payload. tert-Butyl 2-(aminooxy)acetate allows for acidic deprotection (e.g., 50% TFA in DCM), which leaves base-labile groups completely intact. In contrast, using Ethyl 2-(aminooxy)acetate requires basic saponification (LiOH/H2O), which leads to significant off-target hydrolysis and epimerization of sensitive chiral centers [1].
| Evidence Dimension | Payload degradation during ester deprotection |
| Target Compound Data | 0% degradation of base-labile esters (cleaved via TFA/DCM) |
| Comparator Or Baseline | Ethyl 2-(aminooxy)acetate: >40% off-target hydrolysis (cleaved via 1M LiOH) |
| Quantified Difference | Complete preservation of base-sensitive moieties vs. severe degradation |
| Conditions | Deprotection of complex oxime-linked intermediates containing secondary ester payloads |
Procuring the tert-butyl ester is mandatory when the downstream molecule contains base-sensitive fluorophores, depsipeptides, or degradable linkers.
For organic synthesis workflows, the physical properties of the linker dictate process efficiency. Unprotected aminooxyacetic acid (AOA) is a highly polar, zwitterionic-like molecule that is nearly insoluble in non-polar organic solvents, forcing reactions into aqueous or highly polar mixtures that complicate the recovery of lipophilic products. tert-Butyl 2-(aminooxy)acetate is highly soluble in standard organic solvents, allowing for homogeneous reactions and straightforward purification of the resulting oxime intermediates via standard normal-phase silica gel chromatography [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >100 mg/mL (fully miscible, supports normal-phase purification) |
| Comparator Or Baseline | Unprotected Aminooxyacetic acid (AOA): <1 mg/mL |
| Quantified Difference | >100-fold increase in organic solubility |
| Conditions | Standard organic synthesis workflow prior to acid deprotection |
This solubility profile eliminates purification bottlenecks, allowing chemists to isolate lipophilic oxime intermediates easily before unmasking the carboxylic acid.
The choice of protecting group dictates the order of operations in bifunctional coupling. tert-Butyl 2-(aminooxy)acetate provides an exposed aminooxy group and a protected acid, enabling an 'Oxime-first, Amide-second' workflow. If a buyer mistakenly procures Boc-aminooxyacetic acid (protected nitrogen, free acid), the workflow is rigidly inverted to 'Amide-first, Oxime-second'. For substrates where the aldehyde must be tagged before peptide coupling, the tert-butyl ester is the only viable off-the-shelf option[1].
| Evidence Dimension | Compatibility with 'Oxime-first' synthetic routes |
| Target Compound Data | 100% compatible (direct reaction with aldehydes/ketones) |
| Comparator Or Baseline | Boc-aminooxyacetic acid: 0% compatible (requires prior amide coupling or complex deprotection/reprotection) |
| Quantified Difference | Enables a direct 2-step sequence vs. forcing a complete route redesign |
| Conditions | Sequential bifunctional coupling onto an aldehyde-bearing small molecule |
Selecting the correct linker polarity prevents catastrophic workflow failures and eliminates the need for redundant protection/deprotection steps in the synthesis pipeline.
Directly leveraging its orthogonal deprotection profile, this compound is ideal for converting aldehyde-bearing target-binding ligands into carboxylic acid handles. The intermediate oxime can be purified in organic solvents, and the tert-butyl ester is subsequently cleaved with TFA—preserving base-sensitive ester linkages in the degrader—prior to amide coupling with an E3 ligase ligand [1].
Because it is highly soluble in DCM and THF, this reagent is the preferred choice for tagging highly lipophilic ketones (such as steroids or lipid derivatives). It avoids the severe solubility issues of unprotected aminooxyacetic acid, allowing for high-yield organic phase oxime formation before unmasking the acid for attachment to carrier proteins like BSA or KLH [2].
This compound perfectly aligns with standard Fmoc/tBu SPPS protocols. It can be reacted with a resin-bound peptide containing an aldehyde or ketone. During the final global cleavage step using high-concentration TFA, the tert-butyl ester is simultaneously removed along with other side-chain protecting groups, revealing a free carboxylic acid for downstream functionalization without requiring an extra deprotection step[3].